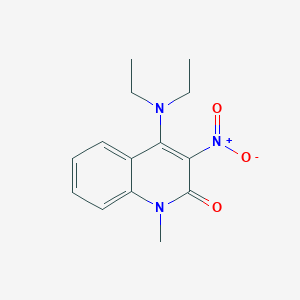![molecular formula C15H16N2O2S B4967129 N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide, also known as Acetaminophen, is a widely used analgesic and antipyretic medication. It was first synthesized in 1877 by Harmon Northrop Morse, and since then, it has been extensively researched and utilized in the medical field.
Mécanisme D'action
The exact mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is not fully understood. However, it is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception. By inhibiting the production of prostaglandins, N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden reduces pain and fever.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver by glucuronidation and sulfation, and the resulting metabolites are excreted in the urine. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has a relatively short half-life of approximately 2-3 hours in adults. It is generally well-tolerated, but high doses or prolonged use can lead to liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has several advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to administer. Additionally, it has a well-established safety profile and is widely used in clinical practice. However, there are also limitations to its use in laboratory experiments. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has a narrow therapeutic window, and high doses can lead to toxicity. Additionally, it has a short half-life, which can make it challenging to maintain consistent plasma concentrations over extended periods.
Orientations Futures
There are several future directions for research on N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden. One area of interest is the development of new formulations that can improve its efficacy and safety profile. Additionally, there is ongoing research into the mechanisms of action of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden and its potential use in the treatment of various medical conditions. Other future directions include investigating the potential use of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden in combination with other drugs and exploring its effects on different populations, such as children and the elderly.
Conclusion:
In conclusion, N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is a widely used analgesic and antipyretic medication that has been extensively studied for its therapeutic properties. It has a well-established safety profile and is widely used in clinical practice. The synthesis method of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is straightforward, and it has several advantages for use in laboratory experiments. However, there are also limitations to its use, and ongoing research is needed to explore its potential use in the treatment of various medical conditions.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden involves the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as phosphoric acid. The resulting product is then purified through recrystallization to obtain the final compound. This method has been widely used and optimized over the years to produce high yields of pure N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden.
Applications De Recherche Scientifique
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat pain and fever in both adults and children. Additionally, it has been investigated for its potential use in the treatment of various medical conditions such as osteoarthritis, rheumatoid arthritis, and migraine headaches. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has also been studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Propriétés
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-12(5-6-14(10)16-11(2)18)17-15(19)9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPNAJLWDUHWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)-3-methylphenyl]-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)

![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)


![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)
